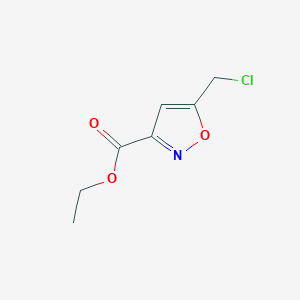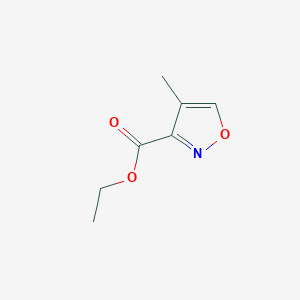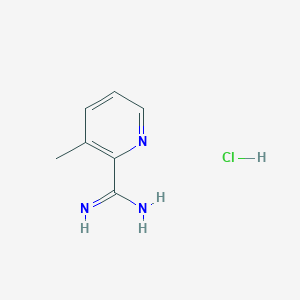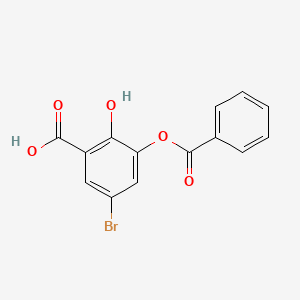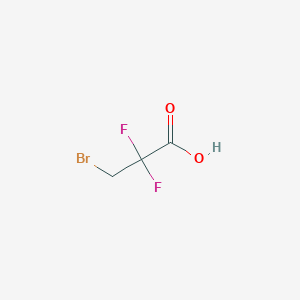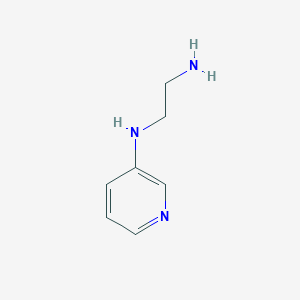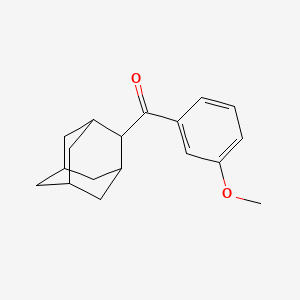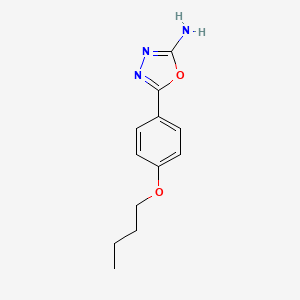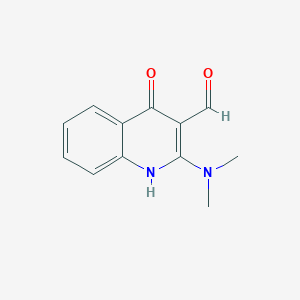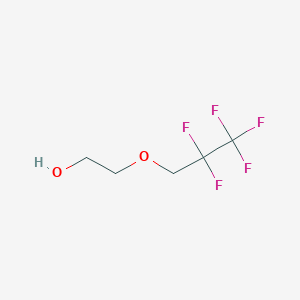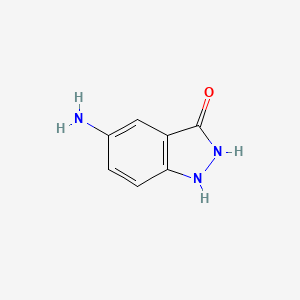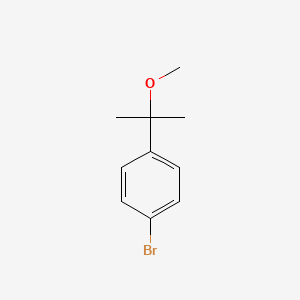
1-Bromo-4-(2-methoxypropan-2-yl)benzene
Vue d'ensemble
Description
The compound "1-Bromo-4-(2-methoxypropan-2-yl)benzene" is a brominated aromatic compound with a methoxypropan-2-yl substituent on the benzene ring. This structure suggests potential reactivity typical of bromoaromatics, such as participation in electrophilic aromatic substitution reactions, and the presence of the methoxy group could influence the electronic properties of the molecule.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and careful control of reaction conditions. For instance, a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . This indicates that the synthesis of such brominated compounds can be achieved with reasonable yields through a multi-step process.
Molecular Structure Analysis
The molecular structure of bromoaromatic compounds can be quite diverse, as seen in the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes . These structures exhibit a range of interactions, including Br···Br, C-H···Br, and C-Br···π, which can significantly influence the packing and overall stability of the crystal structure. The dihedral angles between substituent groups on the benzene ring, as observed in similar compounds, can also affect the molecular conformation and reactivity .
Chemical Reactions Analysis
Bromoaromatic compounds are known to participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the presence of a bromo substituent can facilitate electrophilic aromatic substitution reactions, which are fundamental in the synthesis of many complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoaromatic compounds are influenced by the nature of the substituents on the benzene ring. For instance, the presence of a methoxy group can affect the solubility and electronic properties of the molecule . The crystal structures of related compounds, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, show that hydrogen bonding and Br···O interactions can contribute to the formation of two-dimensional architectures . These interactions are crucial for understanding the material properties of such compounds.
Applications De Recherche Scientifique
Masked Acetonyl Bromide in Organic Synthesis
The study by Horning, Kavadias, and Muchowski (1970) demonstrated the utility of related bromo compounds in organic synthesis. They showed that certain bromo compounds, when generated in situ, function as masked acetonyl bromides, useful in various synthetic processes. This research suggests potential applications of 1-Bromo-4-(2-methoxypropan-2-yl)benzene in synthetic chemistry, especially in the formation of complex organic molecules (Horning, Kavadias, & Muchowski, 1970).
Radical Cyclisation to Tetrahydrofuran Derivatives
In a study by Esteves, Ferreira, and Medeiros (2007), controlled-potential reduction of related bromo compounds was used to synthesize tetrahydrofuran derivatives. This process, catalyzed by nickel compounds, indicates the potential for 1-Bromo-4-(2-methoxypropan-2-yl)benzene in the efficient synthesis of important organic structures, particularly tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).
Antimicrobial Properties
K. Liaras and colleagues (2011) investigated compounds related to 1-Bromo-4-(2-methoxypropan-2-yl)benzene for their antimicrobial properties. They found these compounds to exhibit potent activity against various microorganisms, suggesting that 1-Bromo-4-(2-methoxypropan-2-yl)benzene could have potential applications in the development of new antimicrobial agents (Liaras et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-bromo-4-(2-methoxypropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSUUYAOGAZDBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567809 | |
| Record name | 1-Bromo-4-(2-methoxypropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-methoxypropan-2-yl)benzene | |
CAS RN |
119027-36-0 | |
| Record name | 1-Bromo-4-(2-methoxypropan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2-methoxypropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

